

# Application Notes and Protocols for 1-(1-Methylcyclohexyl)ethanone in Synthetic Chemistry

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## Compound of Interest

Compound Name: 1-(1-Methylcyclohexyl)ethanone

Cat. No.: B1595987

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## Introduction

**1-(1-Methylcyclohexyl)ethanone** (CAS No. 2890-62-2) is a versatile ketone that serves as a valuable intermediate in organic synthesis.<sup>[1][2]</sup> Its sterically hindered carbonyl group, adjacent to a quaternary carbon, presents unique reactivity challenges and opportunities for the synthesis of complex molecular architectures.<sup>[1]</sup> These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the properties, synthesis, and key applications of this compound, complete with detailed protocols and mechanistic insights.

## Compound Profile and Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for experimental design and execution.

Property	Value	Reference
CAS Number	2890-62-2	[3]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O	[4]
Molecular Weight	140.22 g/mol	[4]
Boiling Point	186.5 °C	[4]
Density	0.95 g/cm <sup>3</sup>	[4]
Flash Point	70.5 °C	[4]
Appearance	Not specified, typically a liquid	-
Solubility	Soluble in common organic solvents	-

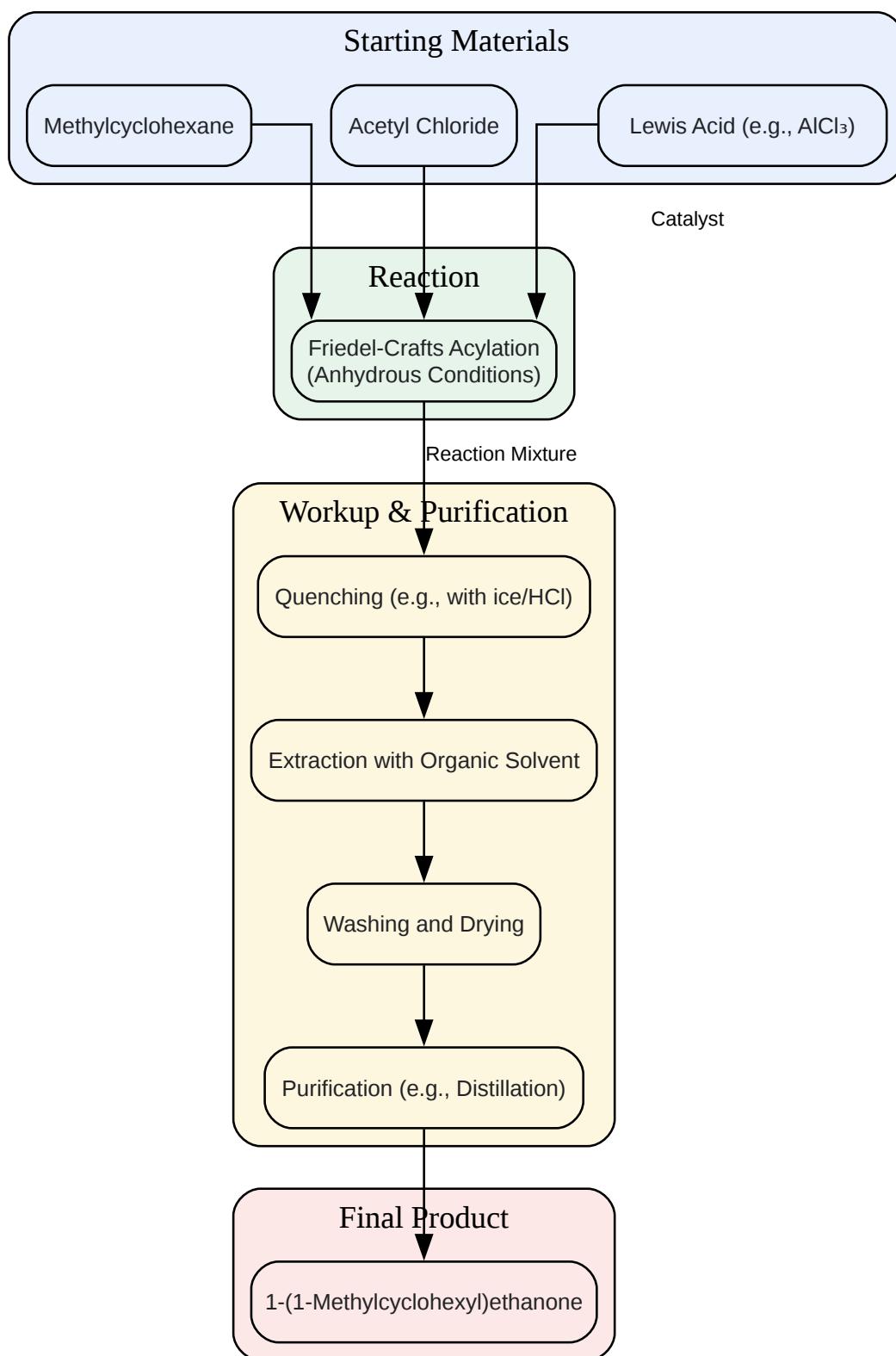
## Spectroscopic Data:

Technique	Key Peaks/Signals	Reference
<sup>13</sup> C NMR	Carbonyl carbon signal around 200 ppm	[1]
FTIR (Film)	Strong C=O stretch characteristic of a ketone	[1]
GC-MS	Molecular ion peak corresponding to the molecular weight	[1]

## Synthesis of 1-(1-Methylcyclohexyl)ethanone

The most common and direct route to **1-(1-Methylcyclohexyl)ethanone** is the Friedel-Crafts acylation of methylcyclohexane.[1][2]

## Workflow for Synthesis via Friedel-Crafts Acylation



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Caption: Workflow for the synthesis of **1-(1-Methylcyclohexyl)ethanone**.

# Application in the Synthesis of Spiro-Epoxides: The Darzens Reaction

The Darzens reaction, or glycidic ester condensation, is a classic method for the synthesis of  $\alpha,\beta$ -epoxy esters (glycidic esters) from a ketone or aldehyde and an  $\alpha$ -haloester in the presence of a base. These glycidic esters are valuable intermediates that can be further converted to aldehydes, ketones, or other functional groups.<sup>[1]</sup>

## Mechanistic Rationale

The reaction proceeds via the formation of an enolate from the  $\alpha$ -haloester, which then acts as a nucleophile, attacking the carbonyl carbon of **1-(1-Methylcyclohexyl)ethanone**. The resulting alkoxide undergoes an intramolecular nucleophilic substitution to form the epoxide ring. The steric hindrance around the carbonyl group in **1-(1-Methylcyclohexyl)ethanone** makes this a challenging transformation, requiring careful selection of reaction conditions to favor the desired condensation over side reactions.

## Protocol: Synthesis of Ethyl 2-methyl-2-(1-methylcyclohexyl)oxirane-2-carboxylate

This protocol is adapted from the general principles of the Darzens reaction, with considerations for the sterically hindered nature of the starting ketone.

Materials:

- **1-(1-Methylcyclohexyl)ethanone**
- Ethyl  $\alpha$ -chloropropionate
- Sodium ethoxide
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

#### Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in anhydrous diethyl ether.
- Cool the flask in an ice bath.
- A solution of **1-(1-Methylcyclohexyl)ethanone** and ethyl  $\alpha$ -chloropropionate in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring over a period of 1 hour.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired spiro-epoxide.

## Application in the Synthesis of Amines: The Leuckart Reaction

The Leuckart reaction is a method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.<sup>[2][5]</sup> This reaction is a powerful tool for the synthesis of primary, secondary, and tertiary amines. For a sterically hindered ketone like **1-(1-Methylcyclohexyl)ethanone**, this reaction provides a direct route to the corresponding primary amine.

## Mechanistic Considerations

The reaction is believed to proceed through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formate or a related species.[5] The high temperatures required for the Leuckart reaction are necessary to drive the dehydration to the iminium ion and facilitate the reduction.

## Protocol: Synthesis of 1-(1-Methylcyclohexyl)ethan-1-amine

This protocol is based on the general procedure for the Leuckart reaction with aliphatic ketones.[5]

Materials:

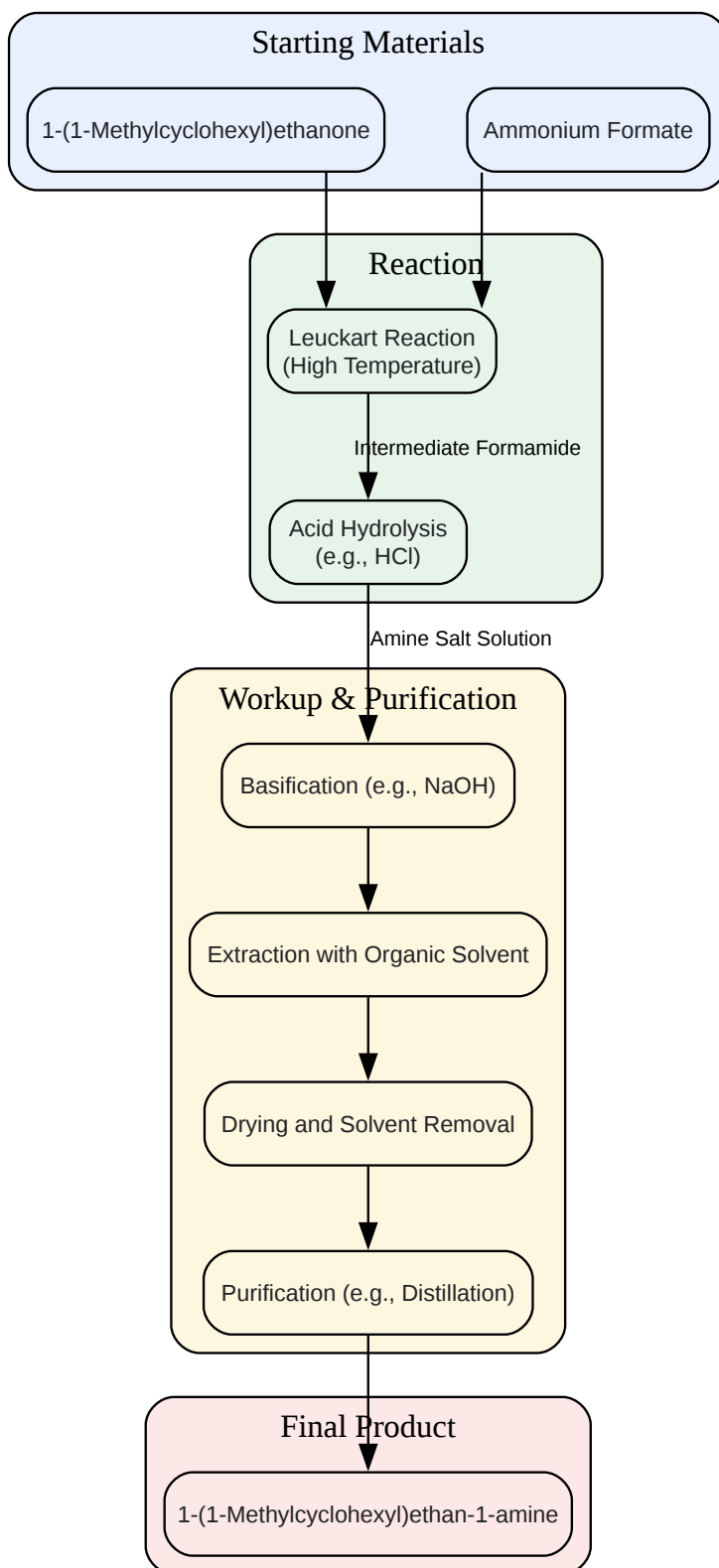
- **1-(1-Methylcyclohexyl)ethanone**
- Ammonium formate
- Concentrated hydrochloric acid
- Diethyl ether
- Sodium hydroxide solution

Procedure:

- In a round-bottom flask equipped with a reflux condenser, a mixture of **1-(1-Methylcyclohexyl)ethanone** and an excess of ammonium formate is heated in an oil bath. The temperature is gradually raised to and maintained at 160-180 °C for several hours. The reaction progress can be monitored by observing the cessation of carbon dioxide evolution.
- After cooling, the reaction mixture is treated with concentrated hydrochloric acid and refluxed for several hours to hydrolyze the intermediate formamide.
- The acidic solution is cooled and washed with diethyl ether to remove any unreacted ketone.

- The aqueous layer is then made strongly alkaline with a concentrated sodium hydroxide solution, keeping the flask cool in an ice bath.
- The liberated amine is extracted with diethyl ether.
- The combined ether extracts are dried over anhydrous potassium carbonate.
- The ether is removed by distillation, and the resulting amine can be purified by vacuum distillation.

## Workflow for Reductive Amination via the Leuckart Reaction



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Caption: Workflow for the synthesis of 1-(1-Methylcyclohexyl)ethan-1-amine.



## Safety and Handling

**1-(1-Methylcyclohexyl)ethanone** is a combustible liquid and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**1-(1-Methylcyclohexyl)ethanone** is a valuable starting material for accessing a range of more complex molecules. The protocols provided herein for the Darzens and Leuckart reactions offer reliable starting points for the synthesis of spiro-epoxides and primary amines, respectively. The inherent steric hindrance of the starting material necessitates careful optimization of reaction conditions to achieve good yields. These application notes are intended to provide a solid foundation for researchers to explore the synthetic utility of this versatile ketone in their own research and development endeavors.

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